molecular formula C8H17NO2 B2355090 2,2-Dimethoxycyclohexan-1-amine CAS No. 24829-64-9

2,2-Dimethoxycyclohexan-1-amine

Cat. No. B2355090
CAS RN: 24829-64-9
M. Wt: 159.229
InChI Key: MCOLOLWDFKRJSF-UHFFFAOYSA-N
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Description

2,2-Dimethoxycyclohexan-1-amine (DMCHA) is a cyclic amine that has gained attention in scientific research due to its unique chemical properties and potential applications. DMCHA is a colorless liquid that is soluble in water and organic solvents. It has a molecular weight of 159.23 g/mol and a boiling point of 174-176°C. DMCHA is synthesized through a multistep reaction process that involves the use of various reagents and catalysts.

Scientific Research Applications

Applications in Catalysis

2,2-Dimethoxycyclohexan-1-amine and its derivatives demonstrate significant utility in catalytic processes, particularly in the field of organic synthesis. Notably, they are involved in amination reactions, a fundamental process for the production of various compounds. For instance, a study elaborated on the complexities of amine binding in palladium-catalyzed amination reactions, emphasizing the intricate mechanisms involved when biaryl phosphine ligands are present (Barder & Buchwald, 2007). Similarly, another research highlighted the catalytic role of amines in epoxidation reactions, particularly emphasizing the dual role of protonated ammonium salts in such processes (Aggarwal, Lopin, & Sandrinelli, 2003). These studies underscore the critical role of amines, including derivatives of 2,2-Dimethoxycyclohexan-1-amine, in catalytic reactions, contributing to the synthesis of various organic compounds.

Applications in Material Chemistry

Derivatives of 2,2-Dimethoxycyclohexan-1-amine have been utilized in material chemistry, particularly in the synthesis of polymers and conservation materials. Research has shown their involvement in the formation of siloxane networks and in the synthesis of biobased amines for material applications. For example, a study on the synthesis of epoxy-silica polymers for stone conservation materials revealed the reaction mechanisms and the structural properties of materials derived from the interaction with primary amines (Cardiano et al., 2005). Another comprehensive review discussed the synthesis and applications of biobased amines, including their role as monomers in the creation of polymers with applications in various industries (Froidevaux et al., 2016). These studies underline the versatility and utility of amines, such as 2,2-Dimethoxycyclohexan-1-amine derivatives, in the development of materials with specific properties and applications.

properties

IUPAC Name

2,2-dimethoxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-8(11-2)6-4-3-5-7(8)9/h7H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOLOLWDFKRJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethoxycyclohexan-1-amine

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